molecular formula C22H29ClN2O2 B15186746 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride CAS No. 94831-59-1

1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride

Cat. No.: B15186746
CAS No.: 94831-59-1
M. Wt: 388.9 g/mol
InChI Key: XKGLLTQSEHBCSZ-UHFFFAOYSA-N
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Description

1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is part of the indolonaphthyridine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride involves several steps. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chlorobenzene and catalysts such as palladium complexes . Major products formed from these reactions include various substituted naphthyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Compared to other indolonaphthyridine derivatives, 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride stands out due to its unique structural features and biological activities. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

94831-59-1

Molecular Formula

C22H29ClN2O2

Molecular Weight

388.9 g/mol

IUPAC Name

methyl 4,4,6-triethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene-2-carboxylate;hydrochloride

InChI

InChI=1S/C22H28N2O2.ClH/c1-5-22(6-2)14-18(21(25)26-4)24-17-11-9-8-10-15(17)16-12-13-23(7-3)20(22)19(16)24;/h8-11,14,20H,5-7,12-13H2,1-4H3;1H

InChI Key

XKGLLTQSEHBCSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=C(N2C3=CC=CC=C3C4=C2C1N(CC4)CC)C(=O)OC)CC.Cl

Origin of Product

United States

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